1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride
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Overview
Description
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure combined with an indole moiety, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the spirocyclic nonane structure, followed by the introduction of the amino group. The indole moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The amino and indole groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides may be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Amino-5-azaspiro[3
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the spirocyclic structure could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(indol-1-yl)ethanone
- 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-chloroindol-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride may enhance its biological activity and metabolic stability compared to similar compounds. This unique feature could make it a more potent and selective agent in various applications.
Properties
Molecular Formula |
C18H23ClFN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H22FN3O.ClH/c19-14-4-3-13-5-8-21(16(13)9-14)12-17(23)22-7-2-1-6-18(22)10-15(20)11-18;/h3-5,8-9,15H,1-2,6-7,10-12,20H2;1H |
InChI Key |
BZFMEHNOQSZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CC(C2)N)C(=O)CN3C=CC4=C3C=C(C=C4)F.Cl |
Origin of Product |
United States |
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